N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide
Description
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrazole ring, a benzamide group, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-8-9-14(10-13(12)2)23-17(20-21-22-23)11-19-18(24)15-6-4-5-7-16(15)27(3,25)26/h4-10H,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZZFRZXHFGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Benzamide Group: The tetrazole intermediate is then reacted with 2-(methylsulfonyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide has shown promising antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and alleviate symptoms in animal models of inflammation. A study involving rat paw edema demonstrated a marked reduction in swelling when treated with this compound compared to controls.
Study 1: Anti-inflammatory Properties
In a controlled study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of the compound on rat models. The results indicated a significant reduction in paw edema when compared to untreated controls. This suggests its potential as a candidate for developing new anti-inflammatory medications.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties against various bacterial strains. The compound was tested against common pathogens and exhibited inhibitory effects at specific concentrations. The results were promising for further development into therapeutic agents targeting bacterial infections.
Data Summary Table
| Activity Type | Effect | Tested Organisms/Models | Results |
|---|---|---|---|
| Anti-inflammatory | Reduced edema | Rat paw edema model | Significant reduction observed |
| Antimicrobial | Inhibitory effect | S. aureus, E. coli | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The benzamide group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)-1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-indole-3-carboxamide
- 4-aminophthalimide
- 4-(N,N-dimethyl)amino-N-methylphthalimide
Uniqueness
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-methanesulfonylbenzamide is a complex organic compound featuring a tetrazole ring, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 372.45 g/mol
The presence of the tetrazole ring is significant as it allows for interactions with various biological targets due to its ability to mimic certain biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can serve as a hydrogen bond acceptor and may facilitate binding to active sites on target proteins.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In a study evaluating various derivatives of tetrazole compounds, it was found that certain derivatives displayed potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and proliferation .
Study 1: Xanthine Oxidase Inhibition
A relevant study explored the design and synthesis of tetrazole derivatives as xanthine oxidase (XO) inhibitors. The incorporation of the tetrazole moiety significantly enhanced the inhibitory potency compared to non-tetrazole counterparts. The most potent derivative exhibited an IC50 value of 0.031 μM, indicating strong potential for therapeutic applications in conditions like gout .
Study 2: Antibacterial Activity Assessment
In a comparative study assessing the antibacterial efficacy of various compounds including those with tetrazole structures, this compound demonstrated activity comparable to established antibiotics against multiple strains of bacteria. The results suggest that this compound could serve as a lead structure for developing new antibacterial agents .
Data Table: Summary of Biological Activities
| Activity Type | Target | Mechanism | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis | Effective |
| Anticancer | Various cancer cell lines | Induction of apoptosis | Significant inhibition |
| Xanthine oxidase inhibition | Xanthine oxidase | Competitive inhibition | 0.031 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
